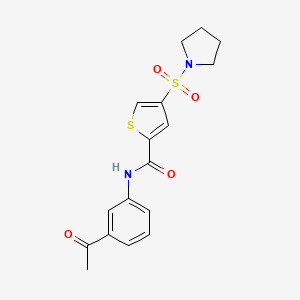

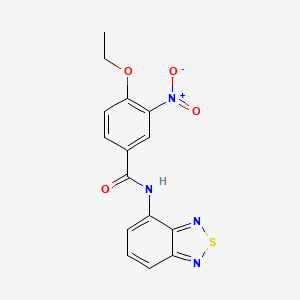

N-(3-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions that introduce specific functional groups to achieve desired properties. For instance, compounds with similar structural features have been synthesized through various chemical reactions, including the Knoevenagel reaction, Michael addition, and intramolecular condensation, as highlighted in the synthesis of 4-alkyl-6-amino-4-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides, demonstrating the complexity and versatility of synthetic routes in this chemical domain (Dyachenko & Karpov, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied through methods such as X-ray crystallography. For example, the structural and conformational analysis of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide provided insights into the compound's planar configuration and intermolecular hydrogen bonding, showcasing the methods used to elucidate molecular structures (Banerjee et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiophene-Based Derivatives

A study by Atta and Abdel-Latif (2021) explores the synthesis of new thiophene derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, through reactions involving 2-acetyl-3-oxo-N-phenylbutanethioamide. These compounds were then used as precursors for creating thiazole-thiophene hybrids and thieno[2,3-b]pyridine derivatives. The synthesized compounds showed promising in vitro cytotoxicity against four cancer cell lines, highlighting their potential in anticancer drug development (Atta & Abdel-Latif, 2021).

Antimicrobial Activity

D. Sowmya et al. (2018) developed N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds via 1,3-dipolar cycloaddition methodology. These compounds exhibited significant antibacterial and antifungal activities, particularly against B. subtilis and A. niger, demonstrating the utility of thiophene-2-carboxamide derivatives in antimicrobial research (Sowmya et al., 2018).

Optical Properties and Potential Applications

The study by Bogza et al. (2018) on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines showcases the fluorescent characteristics of these compounds. With fluorescence quantum yields ranging from 0.15 to 0.87, these compounds are potential candidates for applications as invisible ink dyes, indicating their significance in materials science and sensor technology (Bogza et al., 2018).

Conductive Composite Films

Research by Jinwei and Srinivasan (1999) on the development of conductive composite films incorporating poly(3-dodecyl thiophene) and polyimide highlights the potential of thiophene-based compounds in the fabrication of conductive surfaces. These composites exhibit rapid decrease in sheet resistance upon exposure to iodine, suggesting their applicability in electronic and photovoltaic devices (Jinwei & Srinivasan, 1999).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-12(20)13-5-4-6-14(9-13)18-17(21)16-10-15(11-24-16)25(22,23)19-7-2-3-8-19/h4-6,9-11H,2-3,7-8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUSHRJZNXUOKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)

![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)

![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)

![phenyl[4-(1-piperidinyl)phenyl]methanone](/img/structure/B5514142.png)